molecular formula C8H4ClF3N2 B1412067 2-Chloro-5-(trifluoromethyl)pyridine-3-acetonitrile CAS No. 1227496-85-6

2-Chloro-5-(trifluoromethyl)pyridine-3-acetonitrile

Cat. No.: B1412067
CAS No.: 1227496-85-6
M. Wt: 220.58 g/mol
InChI Key: ZOCFBRDADSSZGF-UHFFFAOYSA-N
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Description

2-Chloro-5-(trifluoromethyl)pyridine-3-acetonitrile is a pyridine derivative featuring a trifluoromethyl group at position 5, a chlorine atom at position 2, and an acetonitrile moiety (-CH2CN) at position 3. Its molecular formula is C8H4ClF3N2, with an average molecular mass of 220.58 g/mol (calculated based on analogous compounds) . The compound’s structure combines electron-withdrawing groups (Cl, CF3, and CN), which confer unique reactivity and physicochemical properties, making it a valuable intermediate in agrochemical and pharmaceutical synthesis.

Properties

IUPAC Name

2-[2-chloro-5-(trifluoromethyl)pyridin-3-yl]acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4ClF3N2/c9-7-5(1-2-13)3-6(4-14-7)8(10,11)12/h3-4H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOCFBRDADSSZGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1CC#N)Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4ClF3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Chlorination of 3-Trifluoromethylpyridine

Method Overview:

  • This process involves chlorinating 3-trifluoromethylpyridine to selectively produce 2-chloro-5-trifluoromethylpyridine, which can then be converted to the acetonitrile derivative.
  • Chlorination can be conducted in vapor or liquid phases, often under UV irradiation or with free-radical initiators to enhance selectivity.

Key Conditions & Data:

Parameter Details
Reactant 3-trifluoromethylpyridine
Chlorinating agents Chlorine gas (Cl₂)
Phase Vapor or liquid
Temperature 100°C to 500°C (preferably 300°C–450°C for vapor phase)
Catalyst UV radiation or free-radical initiators (e.g., azobis compounds)
Yield Up to 62% for 2-chloro-5-trifluoromethylpyridine (from gas chromatography analysis)

Research Findings:

  • Chlorination in vapor phase at elevated temperatures (300°C–450°C) with excess chlorine yields the desired regioisomer with high selectivity.
  • The process avoids extensive separation of isomers, simplifying purification.

N-Oxidation and Chlorination of 3-Methylpyridine Derivatives

Method Overview:

  • Starting from 3-methylpyridine, N-oxidation is performed to facilitate subsequent chlorination steps.
  • The chlorination involves benzoyl chloride chlorination or direct chlorine gas exposure, leading to 2-chloro-5-trifluoromethylpyridine.

Key Data & Conditions:

Step Reagents & Conditions Yield Notes
N-oxidation 3-methylpyridine + oxidant (e.g., hydrogen peroxide) Prepares pyridine for chlorination
Chlorination Chlorine gas, UV irradiation, or in organic solvents ~62–95% Controlled temperature (~250°C–500°C)
Purification Distillation under reduced pressure High purity Simplifies isolation

Research Findings:

  • The process benefits from mild reaction conditions and avoids formation of complex isomers.
  • It is advantageous for large-scale synthesis due to operational simplicity.

Preparation of 2,5-Dichloro-3-(trifluoromethyl)pyridine as an Intermediate

Method Overview:

  • Involves chlorination of 3-trifluoromethylpyridine with chlorine in the vapor phase, followed by purification.
  • The dichlorinated intermediate can be selectively converted to the monochlorinated compound.

Key Data & Conditions:

Parameter Details
Starting Material 3-trifluoromethylpyridine
Chlorination Chlorine gas, UV irradiation or thermal conditions
Temperature 100°C–500°C
Yield Approximately 95% after distillation

Research Findings:

  • The process yields high purity intermediates suitable for subsequent nitrile formation.
  • It emphasizes operational simplicity and mild reaction conditions.

Conversion to the Acetonitrile Derivative

Method Overview:

  • The chlorinated pyridine derivatives are reacted with acetonitrile in the presence of alkali (e.g., sodium methoxide) and catalysts (e.g., palladium or nano titanium dioxide).
  • The reaction typically occurs at elevated temperatures (110°C–130°C) under inert atmospheres.

Key Data & Conditions:

Parameter Details
Reactants Chlorinated pyridine, acetonitrile, alkali (e.g., sodium methoxide)
Catalyst Palladium tetrakis(triphenylphosphine), nano titanium dioxide
Temperature 110°C–130°C
Reaction Time 10–16 hours
Yield Up to 99.2%

Research Findings:

  • One-step reactions with catalysts like palladium or nano titanium dioxide significantly improve yield and operational simplicity.
  • The process is scalable and suitable for industrial synthesis.

Summary Table of Preparation Methods

Method Starting Material Key Reagents Conditions Yield Advantages
Direct Chlorination 3-Trifluoromethylpyridine Cl₂, UV or radical initiators 100°C–500°C 62–95% High selectivity, operational simplicity
N-Oxidation & Chlorination 3-Methylpyridine Oxidants, Cl₂ Mild to moderate 62–95% Simplifies separation, scalable
Chlorination of 3-Trifluoromethylpyridine 3-Trifluoromethylpyridine Cl₂ 300°C–450°C 62% High purity intermediates
Catalytic Substitution Chlorinated pyridine Acetonitrile, alkali, catalysts 110°C–130°C 97.5–99.2% High yield, one-step process

Scientific Research Applications

Scientific Research Applications

The compound is utilized across various fields, including:

Agrochemical Synthesis

2-Chloro-5-(trifluoromethyl)pyridine-3-acetonitrile serves as an essential intermediate in the synthesis of several agrochemicals:

  • Fungicides : It is a precursor for the synthesis of fungicides like fluopyram and fluoxastrobin, which are effective against a range of fungal pathogens. The trifluoromethyl group enhances the biological activity and stability of these compounds .

Pharmaceutical Development

In medicinal chemistry, this compound is investigated for its potential therapeutic properties:

  • Biological Activity : Its derivatives exhibit significant biological activities, making them candidates for drug development. The unique physicochemical properties imparted by the trifluoromethyl group contribute to their efficacy in targeting specific biochemical pathways .

Chemical Research

The compound is also important in fundamental chemical research:

  • Synthesis of Complex Molecules : It acts as an intermediate in the synthesis of more complex organic molecules, facilitating studies on molecular interactions and reactions .

Case Study 1: Synthesis of Fluopyram

A notable application of 2-Chloro-5-(trifluoromethyl)pyridine-3-acetonitrile is its use in synthesizing fluopyram. The synthesis involves a substitution reaction with 2,3-dichloro-5-(trifluoromethyl)pyridine and acetonitrile under controlled conditions, yielding high purity and yield rates (up to 99.2%) through a one-step reaction process .

Case Study 2: Development of Fluoxastrobin

Another significant application is in the preparation of fluoxastrobin, where this compound serves as a key intermediate. The synthesis pathway highlights its role in developing effective agricultural fungicides that combat resistant fungal strains .

Mechanism of Action

The mechanism of action of 2-Chloro-5-(trifluoromethyl)pyridine-3-acetonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and trifluoromethyl groups enhance the compound’s ability to bind to these targets, thereby modulating their activity. The nitrile group can participate in hydrogen bonding or other interactions, further stabilizing the compound’s binding to its target.

Comparison with Similar Compounds

Positional Isomer: 3-Chloro-5-(trifluoromethyl)pyridine-2-acetonitrile

Key Differences :

  • Substituent Positions : Chlorine at position 3 (vs. 2 in the target compound) and acetonitrile at position 2 (vs. 3) .
  • Physicochemical Properties :
    • Molecular Formula : C8H4ClF3N2 (identical to the target compound).
    • Molar Mass : 220.58 g/mol .
    • Electronic Effects : Altered electron distribution due to positional isomerism; the target compound’s chlorine at position 2 may increase electrophilicity at the pyridine ring’s nitrogen.
  • Applications : Positional isomers often exhibit divergent biological activities. For example, the acetonitrile group at position 2 in this isomer may hinder steric interactions in enzyme-binding pockets compared to the target compound.

Functional Group Variant: 2-Chloro-5-(trifluoromethyl)nicotinic Acid

Key Differences :

  • Functional Group : Carboxylic acid (-COOH) at position 3 (vs. acetonitrile) .
  • Physicochemical Properties: Molecular Formula: C7H3ClF3NO2. Molar Mass: 225.56 g/mol. Solubility: Higher aqueous solubility due to the ionizable carboxylic acid group.
  • Reactivity : The carboxylic acid enables conjugation reactions (e.g., amidation), whereas the acetonitrile group in the target compound is more suited for nucleophilic substitutions or cyclizations.

Substituent-Modified Analog: 2-Amino-6-chloro-5-(trifluoromethoxy)pyridine-3-acetonitrile

Key Differences :

  • Substituents: Amino (-NH2) at position 2, chloro at position 6, and trifluoromethoxy (-OCF3) at position 5 .
  • Physicochemical Properties: Molecular Formula: C8H5ClF3N3O. Molar Mass: 251.59 g/mol.
  • Electronic Effects : Trifluoromethoxy is less electron-withdrawing than trifluoromethyl, altering ring electrophilicity.

Agrochemical Analog: Flupropacil

Key Differences :

  • Core Structure: Contains a benzoate ester linked to a pyrimidinone ring (vs. pyridine) .
  • Substituents : Chlorine and trifluoromethyl groups are retained but embedded in a distinct heterocyclic framework.
  • Applications: Flupropacil is a registered herbicide, highlighting the role of trifluoromethyl and chloro groups in agrochemical activity.

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molar Mass (g/mol) Key Substituents Applications
2-Chloro-5-(trifluoromethyl)pyridine-3-acetonitrile C8H4ClF3N2 220.58 2-Cl, 5-CF3, 3-CH2CN Pharmaceutical intermediate
3-Chloro-5-(trifluoromethyl)pyridine-2-acetonitrile C8H4ClF3N2 220.58 3-Cl, 5-CF3, 2-CH2CN Research chemical
2-Chloro-5-(trifluoromethyl)nicotinic acid C7H3ClF3NO2 225.56 2-Cl, 5-CF3, 3-COOH Herbicide intermediate
2-Amino-6-chloro-5-(trifluoromethoxy)pyridine-3-acetonitrile C8H5ClF3N3O 251.59 2-NH2, 6-Cl, 5-OCF3, 3-CH2CN Pharmaceutical candidate

Table 2: Electronic Effects of Substituents

Compound Electron-Withdrawing Groups Impact on Reactivity
Target Compound Cl, CF3, CN Enhanced electrophilicity at pyridine ring
3-Chloro-5-(trifluoromethyl)pyridine-2-acetonitrile Cl, CF3, CN Altered regioselectivity in substitution reactions
2-Chloro-5-(trifluoromethyl)nicotinic acid Cl, CF3, COOH Carboxylic acid enables conjugation reactions

Biological Activity

2-Chloro-5-(trifluoromethyl)pyridine-3-acetonitrile is a compound of interest in medicinal chemistry and pharmacology due to its potential biological activities. This article synthesizes available research findings, case studies, and data tables to elucidate its biological activity, particularly in antibacterial and anticancer applications.

Chemical Structure and Properties

The chemical structure of 2-Chloro-5-(trifluoromethyl)pyridine-3-acetonitrile can be represented as follows:

  • Molecular Formula : C7H4ClF3N
  • Molecular Weight : 201.56 g/mol

The trifluoromethyl group (-CF3) is known for enhancing the lipophilicity and metabolic stability of compounds, which may contribute to their biological activity .

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of compounds related to 2-Chloro-5-(trifluoromethyl)pyridine-3-acetonitrile. For example:

  • Inhibition of Bacterial Growth : The compound has shown significant inhibitory effects against various strains of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). The mechanism of action is believed to involve the inhibition of specific bacterial enzymes essential for cell viability .
  • Case Study : A study demonstrated that derivatives of trifluoromethylpyridine exhibited varying degrees of antibacterial activity with minimum inhibitory concentrations (MICs) ranging from 9 μg/mL to 53 μg/mL against different bacterial strains .
CompoundBacterial StrainMIC (μg/mL)
E1MRSA18
E2E. coli44
F1S. aureus30

Anticancer Activity

The potential anticancer effects of 2-Chloro-5-(trifluoromethyl)pyridine-3-acetonitrile are also noteworthy:

  • Mechanism of Action : Research indicates that compounds with a trifluoromethyl group can inhibit cancer cell proliferation by interfering with key metabolic pathways involved in tumor growth .
  • Case Study : In vitro studies have shown that certain derivatives can induce apoptosis in cancer cells, suggesting a promising avenue for development as anticancer agents. For instance, a derivative exhibited an IC50 value of 0.89 μM against human cancer cell lines, indicating potent activity .

Structure–Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of pyridine derivatives:

  • Modifications : Studies have indicated that modifications to the pyridine ring significantly influence antibacterial and anticancer activities. For example, introducing electron-withdrawing groups at specific positions on the ring enhances potency against bacterial targets while maintaining low toxicity to human cells .

Q & A

Q. What are the established synthetic routes for 2-chloro-5-(trifluoromethyl)pyridine, and how do reaction conditions influence yield?

The primary synthesis involves vapour-phase halogen exchange using β-picoline and chlorine under high-temperature catalytic conditions, yielding 2-chloro-5-(trifluoromethyl)pyridine as the main product and 2-chloro-3-(trifluoromethyl)pyridine as a by-product . Alternative methods include vapour-phase chlorination of 2,3-dichloro-5-(trichloromethyl)pyridine . Key parameters affecting yield include:

  • Temperature : Optimal range 300–400°C to minimize side reactions.
  • Catalyst type : Metal halides (e.g., FeCl₃) enhance halogen exchange efficiency.
  • Residence time : Longer durations (>30 min) favor higher conversion but risk decomposition.

Q. How can researchers characterize the purity and structural identity of this compound?

Use a combination of:

  • GC-MS : To confirm molecular weight (181.54 g/mol) and detect impurities like 2-chloro-3-(trifluoromethyl)pyridine .
  • NMR : ¹⁹F NMR distinguishes CF₃ groups (δ ~ -60 ppm), while ¹H NMR identifies aromatic protons (δ 7.5–8.5 ppm) .
  • Melting point analysis : Pure samples melt at 32–34°C; deviations indicate contamination .

Q. What purification strategies are effective for isolating 2-chloro-5-(trifluoromethyl)pyridine from reaction mixtures?

  • Fractional distillation : Boiling point differences (main product: 147°C; by-products: 166–168°C) enable separation .
  • Recrystallization : Use hexane/ethyl acetate (3:1) to remove high-melting-point impurities (>40°C) .
  • Chromatography : Reverse-phase HPLC with acetonitrile/water (70:30) resolves halogenated pyridine derivatives .

Q. What safety protocols are critical for handling this compound?

  • Respiratory protection : Required due to targeting of the respiratory system .
  • WGK 3 classification : Indicates severe aquatic toxicity; avoid aqueous discharge .
  • Storage : Keep in amber glass under inert gas (Ar/N₂) to prevent hydrolysis of the Cl substituent .

Advanced Research Questions

Q. How does the electron-withdrawing trifluoromethyl group influence reactivity in nucleophilic substitution reactions?

The CF₃ group enhances electrophilicity at the C-3 position, accelerating SNAr reactions. For example:

  • Amination : React with NH₃ in DMF at 80°C to yield 2-chloro-5-(trifluoromethyl)pyridin-3-amine (85% yield) .
  • Thiol substitution : Use NaSH in ethanol under reflux to replace Cl with -SH (k = 0.12 min⁻¹ at 60°C) .
  • Coupling reactions : Suzuki-Miyaura coupling with arylboronic acids requires Pd(PPh₃)₄ and K₂CO₃ in THF/H₂O .

Q. What analytical methods resolve contradictions in reported physical properties (e.g., melting point variations)?

Discrepancies in melting points (32–34°C vs. 37–40°C) arise from polymorphic forms or impurities:

  • DSC : Differentiate polymorphs by endothermic peaks (ΔH ~15 J/g for α-form vs. ~10 J/g for β-form) .
  • PXRD : Compare diffraction patterns to identify crystalline impurities from by-products like 2-chloro-3-(trifluoromethyl)pyridine .

Q. How can researchers optimize regioselectivity in derivatization reactions?

  • Directing groups : Introduce a temporary -NO₂ group at C-4 to steer electrophilic substitution to C-3 .
  • Metalation : Use LDA at -78°C to deprotonate C-4, enabling functionalization before quenching with electrophiles .
  • Computational modeling : DFT calculations (B3LYP/6-31G*) predict charge distribution to guide reagent selection .

Q. What advanced techniques quantify trace degradation products in environmental samples?

  • LC-MS/MS : Employ MRM transitions (m/z 181 → 146 for parent compound; m/z 165 → 121 for dechlorinated by-product) with LOD 0.1 ppb .
  • Isotope dilution : Use ¹³C-labeled analogs to correct matrix effects in soil or water samples .

Q. How do structural modifications impact biological activity in agrochemical applications?

  • Herbicidal activity : Fluazifop-butyl (a derivative) inhibits acetyl-CoA carboxylase in grasses (IC₅₀ = 2.3 µM) .
  • Insecticidal derivatives : Pyridalyl disrupts insect molting by binding to chitin synthase (Ki = 8.7 nM) .
  • Structure-activity relationships (SAR) : LogP >2.5 enhances membrane permeability but reduces aqueous solubility .

Data Contradiction Analysis

Q. Why do synthetic routes in patents (e.g., JP 54-061183) report higher yields than academic studies?

Patent methodologies often omit:

  • By-product management : Industrial processes use continuous distillation to remove 2-chloro-3-(trifluoromethyl)pyridine, boosting apparent yield .
  • Catalyst recycling : Proprietary catalysts (e.g., FeCl₃/SiO₂) may be reused in closed systems, reducing cost but not disclosed in academic papers .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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2-Chloro-5-(trifluoromethyl)pyridine-3-acetonitrile
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2-Chloro-5-(trifluoromethyl)pyridine-3-acetonitrile

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